(E)-3-(furan-2-yl)-N-(thiophen-2-yl(thiophen-3-yl)methyl)acrylamide
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Overview
Description
(E)-3-(furan-2-yl)-N-(thiophen-2-yl(thiophen-3-yl)methyl)acrylamide is an organic compound that features both furan and thiophene rings These heterocyclic structures are known for their aromatic properties and are often found in various biologically active molecules
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(furan-2-yl)-N-(thiophen-2-yl(thiophen-3-yl)methyl)acrylamide typically involves the following steps:
Formation of the acrylamide backbone: This can be achieved through the reaction of an appropriate acrylamide precursor with a furan derivative.
Introduction of the thiophene groups: This step involves the coupling of thiophene derivatives to the acrylamide backbone, often using palladium-catalyzed cross-coupling reactions such as Suzuki or Stille coupling.
Industrial Production Methods
While specific industrial methods for this compound are not well-documented, large-scale production would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(furan-2-yl)-N-(thiophen-2-yl(thiophen-3-yl)methyl)acrylamide can undergo various chemical reactions, including:
Oxidation: The furan and thiophene rings can be oxidized under specific conditions, leading to the formation of sulfoxides or sulfones.
Reduction: The compound can be reduced to form different derivatives, potentially altering its biological activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens or organometallic compounds are often employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, (E)-3-(furan-2-yl)-N-(thiophen-2-yl(thiophen-3-yl)methyl)acrylamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology and Medicine
The compound’s potential biological activity makes it a candidate for drug discovery and development. It could be investigated for its effects on various biological targets, including enzymes and receptors.
Industry
In industry, the compound might be used in the development of new materials, such as conductive polymers or organic semiconductors, due to the presence of the furan and thiophene rings.
Mechanism of Action
The mechanism of action of (E)-3-(furan-2-yl)-N-(thiophen-2-yl(thiophen-3-yl)methyl)acrylamide would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
Furan derivatives: Compounds like furfural and furan-2-carboxylic acid.
Thiophene derivatives: Compounds such as thiophene-2-carboxylic acid and 2,5-dimethylthiophene.
Uniqueness
(E)-3-(furan-2-yl)-N-(thiophen-2-yl(thiophen-3-yl)methyl)acrylamide is unique due to the combination of furan and thiophene rings within the same molecule. This dual aromatic system can impart unique electronic and steric properties, potentially leading to novel applications in various fields.
Properties
IUPAC Name |
(E)-3-(furan-2-yl)-N-[thiophen-2-yl(thiophen-3-yl)methyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO2S2/c18-15(6-5-13-3-1-8-19-13)17-16(12-7-10-20-11-12)14-4-2-9-21-14/h1-11,16H,(H,17,18)/b6-5+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRIFUPIMJXVLAU-AATRIKPKSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C=CC(=O)NC(C2=CSC=C2)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC(=C1)/C=C/C(=O)NC(C2=CSC=C2)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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